molecular formula C5H3FN2O2 B12972612 4-Fluoropyridazine-3-carboxylic acid

4-Fluoropyridazine-3-carboxylic acid

Cat. No.: B12972612
M. Wt: 142.09 g/mol
InChI Key: ZLOKEPNSVLDTTO-UHFFFAOYSA-N
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Description

4-Fluoropyridazine-3-carboxylic acid (CAS 152126-33-5) is a heterocyclic compound featuring a pyridazine ring—a six-membered aromatic structure with two adjacent nitrogen atoms—substituted with a fluorine atom at position 4 and a carboxylic acid group at position 3. Its molecular formula is C₆H₄FNO₂, with a molecular weight of 141.10 g/mol . The compound’s SMILES notation is O=C(O)C=1C=NC=CC1F, and its InChIKey is UBIVUIKWHBNGFG-UHFFFAOYSA-N, reflecting its unique electronic configuration .

The fluorine atom introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~1.5–2.5, estimated based on analogous fluorinated pyridines).

Properties

Molecular Formula

C5H3FN2O2

Molecular Weight

142.09 g/mol

IUPAC Name

4-fluoropyridazine-3-carboxylic acid

InChI

InChI=1S/C5H3FN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10)

InChI Key

ZLOKEPNSVLDTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridazine-3-carboxylic acid typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group (e.g., nitro or halogen) on the pyridazine ring. This can be achieved using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (Bu4NF) under anhydrous conditions .

Industrial Production Methods: Industrial production of 4-fluoropyridazine-3-carboxylic acid often involves multi-step synthesis starting from readily available precursors. The process may include steps like halogenation, nitration, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like KF, Bu4NF, and other fluoride sources.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various fluorinated derivatives, esters, alcohols, and complex heterocycles .

Scientific Research Applications

4-Fluoropyridazine-3-carboxylic acid features a pyridazine ring substituted with a carboxylic acid and a fluorine atom. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 4-fluoropyridazine-3-carboxylic acid exhibit significant antimicrobial properties. In a study, various derivatives were synthesized and tested against bacterial strains, demonstrating effective inhibition of growth, which suggests potential as antibiotic agents .

Cancer Therapeutics
Studies have explored the use of 4-fluoropyridazine-3-carboxylic acid in developing anti-cancer drugs. Compounds derived from this acid have shown promising results in inhibiting tumor cell proliferation in vitro. For instance, one derivative was found to induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

Agrochemicals

Herbicidal Properties
The compound has been investigated for its potential use as a herbicide. Research has shown that certain derivatives can effectively inhibit the growth of common weeds without harming desirable crops. This selective action is attributed to the compound's ability to interfere with specific metabolic pathways in plants .

Material Science

Polymer Synthesis
4-Fluoropyridazine-3-carboxylic acid serves as a key monomer in the synthesis of advanced polymeric materials. Its incorporation into polymer chains enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Study 1: Antimicrobial Derivatives

A series of derivatives were synthesized from 4-fluoropyridazine-3-carboxylic acid and tested against a panel of bacterial strains including E. coli and S. aureus. The most active derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines treated with derivatives of 4-fluoropyridazine-3-carboxylic acid revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting that these compounds could be developed into effective anti-cancer therapies .

Mechanism of Action

The mechanism of action of 4-fluoropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazine Family

3-(Trifluoromethyl)pyridazine-4-carboxylic Acid
  • Molecular Formula : C₆H₃F₃N₂O₂
  • Key Features : Replaces the fluorine at position 4 with a bulkier trifluoromethyl (-CF₃) group.
  • Impact :
    • The -CF₃ group is more electron-withdrawing than fluorine, further increasing carboxylic acid acidity (pKa ~1.0–1.5 estimated).
    • Higher molecular weight (176.10 g/mol) and lipophilicity (LogP ~1.8 vs. ~0.5 for 4-fluoropyridazine-3-carboxylic acid) may alter solubility and membrane permeability .
    • Applications: Used in agrochemicals and as a bioisostere for sulfonic acid groups in drug design .
3-Chloro-2-fluoro-4-pyridinecarboxylic Acid
  • Molecular Formula: C₆H₃ClFNO₂
  • Key Features : A pyridine derivative with chlorine (position 3) and fluorine (position 2) substituents.
  • Impact :
    • The pyridine ring (one nitrogen) is less electron-deficient than pyridazine, reducing the carboxylic acid’s acidity (pKa ~2.5–3.0).
    • Chlorine’s steric bulk may hinder reactivity in substitution reactions compared to fluorine .
    • Applications: Intermediate in synthesizing kinase inhibitors .

Fluorinated Pyridinecarboxylic Acids

3-Fluoropyridine-4-carboxylic Acid (CAS 393-53-3)
  • Molecular Formula: C₆H₄FNO₂
  • Key Features : Fluorine at position 3 and carboxylic acid at position 4 on a pyridine ring.
  • Impact :
    • The single nitrogen in pyridine creates a less electron-deficient ring, resulting in lower acidity (pKa ~3.0–3.5) compared to pyridazine analogs.
    • Molecular weight (141.10 g/mol) matches the target compound, but solubility in polar solvents (e.g., water) is higher due to reduced ring electron deficiency .
    • Applications: Building block for fluorinated pharmaceuticals, such as antipsychotics .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Molecular Formula: C₇H₄F₃NO₂
  • Key Features : Trifluoromethyl group at position 4 and carboxylic acid at position 3.
  • Impact: The -CF₃ group increases lipophilicity (LogP ~1.5) and metabolic stability.

Pyrimidine and Benzoic Acid Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Features: Pyrimidine ring (two non-adjacent nitrogens) with chlorine and methyl groups.
  • Impact: The pyrimidine ring’s electronic properties differ from pyridazine, reducing electron withdrawal and acidity (pKa ~4.0).
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)
  • Molecular Formula: C₁₂H₈FNO₃
  • Key Features : A benzoic acid derivative fused with a hydroxypyridine moiety.
  • Impact :
    • Extended conjugation increases UV absorption (λmax ~270 nm), useful in analytical applications.
    • The hydroxyl group introduces additional hydrogen-bonding capacity, enhancing binding to biological targets .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Estimated pKa Applications
4-Fluoropyridazine-3-carboxylic acid C₆H₄FNO₂ 141.10 F (C4), COOH (C3) 1.5–2.5 Drug intermediates, agrochemicals
3-(Trifluoromethyl)pyridazine-4-carboxylic acid C₆H₃F₃N₂O₂ 176.10 CF₃ (C3), COOH (C4) 1.0–1.5 Bioisosteres, agrochemicals
3-Fluoropyridine-4-carboxylic acid C₆H₄FNO₂ 141.10 F (C3), COOH (C4) 3.0–3.5 Pharmaceutical building blocks
4-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂ 191.11 CF₃ (C4), COOH (C3) 1.5–2.0 Reactive intermediates
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Cl (C2), CH₃ (C6), COOH (C4) 4.0 Kinase inhibitors

Key Research Findings

  • Electronic Effects : Pyridazine-based carboxylic acids exhibit higher acidity than pyridine or pyrimidine analogs due to greater electron deficiency from adjacent nitrogens .
  • Bioactivity : Fluorine and -CF₃ groups enhance metabolic stability and target binding in drug candidates, as seen in kinase inhibitors .
  • Safety : Fluorinated compounds often require rigorous handling (e.g.,防渗透 gloves, ventilation) to mitigate risks of reactivity or toxicity .

Biological Activity

4-Fluoropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

4-Fluoropyridazine-3-carboxylic acid has the following chemical structure:

  • Molecular Formula : C6_6H4_4F1_1N2_2O2_2
  • Molecular Weight : 158.11 g/mol
  • CAS Number : 10177-29-4

The presence of the fluorine atom in the pyridazine ring significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that various pyridazine derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity often correlates with structural modifications, such as the introduction of halogen atoms or functional groups .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
4-Fluoropyridazine-3-carboxylic acidStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antiviral Activity

A study on related pyridazine compounds demonstrated their effectiveness in inhibiting viral replication. For example, certain derivatives showed promising results against HIV by interfering with reverse transcriptase activity, suggesting that 4-fluoropyridazine derivatives could also possess antiviral properties .

Anti-inflammatory Effects

Fluorinated compounds have been noted for their ability to modulate inflammatory pathways. In vitro studies suggest that 4-fluoropyridazine-3-carboxylic acid may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This mechanism could be particularly beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyridazine derivatives were synthesized and screened for antimicrobial activity. Among these, 4-fluoropyridazine-3-carboxylic acid exhibited significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of pyridazine derivatives against HIV. The results indicated that modifications to the carboxylic acid group enhanced inhibitory effects on HIV reverse transcriptase, suggesting that similar modifications to 4-fluoropyridazine-3-carboxylic acid could improve its antiviral profile .

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoropyridazine-3-carboxylic acid is influenced by its molecular structure. Key factors include:

  • Fluorine Substitution : The presence of fluorine increases lipophilicity and alters electronic properties, enhancing interaction with biological targets.
  • Carboxylic Acid Group : This functional group is crucial for binding to enzymes or receptors involved in various biochemical pathways.

Understanding these relationships can guide future modifications to optimize therapeutic efficacy.

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